2,5-DIFLUOROPHENYL (2,6-DIMETHYLMORPHOLINO) SULFONE
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Overview
Description
2,5-Difluorophenyl (2,6-dimethylmorpholino) sulfone is a chemical compound with the molecular formula C14H20F2N2O. It is known for its unique structural features, which include a difluorophenyl group and a dimethylmorpholino group. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluorophenyl (2,6-dimethylmorpholino) sulfone typically involves the following steps:
Formation of the Difluorophenyl Group: The difluorophenyl group can be synthesized through the fluorination of a phenyl ring using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Introduction of the Dimethylmorpholino Group: The dimethylmorpholino group is introduced through a nucleophilic substitution reaction. This involves reacting a suitable morpholine derivative with a dimethylating agent such as methyl iodide (CH3I) under basic conditions.
Coupling Reaction: The final step involves coupling the difluorophenyl group with the dimethylmorpholino group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorophenyl (2,6-dimethylmorpholino) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2,5-Difluorophenyl (2,6-dimethylmorpholino) sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluorophenyl (2,6-dimethylmorpholino) sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A compound with similar fluorine substitution on the phenyl ring.
2,6-Difluorobenzamide: Another fluorinated aromatic compound with different functional groups.
2,6-Difluorophenol: A phenolic compound with fluorine substitution.
Uniqueness
2,5-Difluorophenyl (2,6-dimethylmorpholino) sulfone is unique due to the presence of both difluorophenyl and dimethylmorpholino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)12-5-10(13)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCEDSLXKAIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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